molecular formula C22H30N4O2S B6557188 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide CAS No. 1040669-85-9

3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide

Cat. No.: B6557188
CAS No.: 1040669-85-9
M. Wt: 414.6 g/mol
InChI Key: FCDFXFHAMUHQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide (CAS: 1040669-85-9) is a thiazole-based derivative featuring a cyclohexylcarbamoyl group at the 2-position of the thiazole ring and a 3-phenylpropyl substituent on the propanamide moiety. Its molecular formula is C₂₂H₃₀N₄O₂S, with a molecular weight of 414.6 g/mol .

Properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-phenylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2S/c27-20(23-15-7-10-17-8-3-1-4-9-17)14-13-19-16-29-22(25-19)26-21(28)24-18-11-5-2-6-12-18/h1,3-4,8-9,16,18H,2,5-7,10-15H2,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDFXFHAMUHQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Introduction to 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide

This compound is a thiazole-based compound that has garnered attention for its potential applications in scientific research, particularly in the fields of medicinal chemistry and cancer therapeutics. This compound is characterized by its unique structural features, which include a thiazole ring and a carbamoyl group, contributing to its biological activity.

Physical Properties

  • Appearance : White crystalline solid
  • Melting Point : Approximately 187–189 °C
  • Solubility : Soluble in DMSO, ethanol, and methanol; low solubility in water (0.15 mg/mL)

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancers. The mechanisms of action include:

  • Induction of apoptosis (programmed cell death)
  • Inhibition of the cell cycle
  • Suppression of angiogenesis (formation of new blood vessels that supply tumors)

Preclinical and Clinical Studies

The compound is currently undergoing preclinical studies to evaluate its efficacy and safety profile. Initial findings suggest a favorable safety profile with low toxicity levels in animal models. Its potential as a therapeutic agent is being explored in combination with other anti-cancer drugs to enhance efficacy.

Synthesis Methodology

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : Reaction of cyclohexyl isocyanate with thiourea derivatives.
  • Carbamoylation : Introduction of the carbamoyl group via acylation reactions.
  • Final Coupling : Reaction with 3-phenylpropylamine to yield the final product.

Characterization Techniques

The compound can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Infrared (IR) Spectroscopy
  • Mass Spectrometry (MS)

Research Tool

This compound serves as a valuable tool in drug discovery, particularly for investigating cancer biology and signaling pathways. Its unique structure allows researchers to explore modifications that could lead to more potent analogs.

Potential for Targeted Therapy

Given its mechanism of action, there is potential for this compound to be incorporated into targeted drug delivery systems, enhancing its therapeutic index while minimizing side effects.

Current State of Research

The current research landscape for this compound is dynamic, with ongoing studies aimed at understanding its full therapeutic potential and optimizing its chemical properties for better efficacy.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The 1,3-thiazol-4-yl moiety exhibits reactivity at the C2 and C5 positions due to electron-withdrawing effects from the sulfur and nitrogen atoms .

Reaction TypeConditionsProductRelevance to Target Compound
Electrophilic brominationBr₂ in acetic acid5-bromo-thiazole derivativeLikely occurs at C5 due to methyl group activation
AlkylationR-X, Hauser base (e.g., LDA)C2-alkylated thiazolePossible if deprotonated at C2

The cyclohexylcarbamoyl group at C2 may sterically hinder direct electrophilic substitution but could participate in intramolecular hydrogen bonding , modulating reactivity .

Hydrolysis of Amide and Carbamate Groups

The carbamoyl (NH–CO–NH–Cyclohexyl) and propanamide (N–(3-phenylpropyl)) linkages are susceptible to hydrolysis:

BondHydrolysis ConditionsProducts
CarbamoylAcidic (HCl/H₂O, Δ)Cyclohexylamine + CO₂ + 2-amino-thiazole
PropanamideBasic (NaOH/H₂O, Δ)3-phenylpropylamine + 3-(thiazol-4-yl)propanoic acid

Enzymatic hydrolysis via esterases or proteases is plausible but requires experimental validation .

Thiazole Ring Oxidation

Thiazoles oxidize to form N-oxides or sulfoxides under strong oxidants:

Oxidizing AgentProductObserved in Analogous Compounds
mCPBAThiazole N-oxideCommon in thiazole derivatives
HOF·CH₃CNSulfoxide/sulfoneRequires activated sulfur

Cyclohexylcarbamoyl Oxidation

The cyclohexyl group may undergo C–H oxidation via CYP450 enzymes (e.g., CYP3A4), forming hydroxylated metabolites .

Metabolic Pathways

In vivo metabolism likely involves:

Enzyme SystemReactionMetabolite
CYP3A4/2D6N-dealkylation3-phenylpropylamine + oxidized thiazole
NAT1/2N-acetylationAcetylated carbamoyl group
UGTsGlucuronidationConjugated hydroxylated products

Data from ETN101 (a thiazole-containing HCC therapeutic) suggest similar Phase I/II metabolic profiles .

Cycloaddition Reactions

Thiazoles participate in [2+2] or [4+2] cycloadditions under thermal/photo conditions:

Reaction PartnerConditionsProduct
DMAD (alkyne)100°C, toluenePyridine derivative (after sulfur extrusion)
Singlet oxygenLight irradiationEndoperoxide (theoretical)

The bulky carbamoyl group may direct regioselectivity to the C4/C5 positions .

Interaction with Biological Targets

Though not a direct reaction, binding to GPR40 receptors (via thiazole-mediated agonism) and kinase inhibition (via carbamoyl interactions) are hypothesized based on structural analogs .

Key Stability Considerations

  • Thermal : Likely stable below 150°C (analogous to patent compounds ).

  • Photochemical : Susceptible to decomposition under UV due to thiazole’s aromaticity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazole-containing propanamides. Below is a comparative analysis with structurally related molecules:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide 1040669-85-9 C₂₂H₃₀N₄O₂S 414.6 Cyclohexylcarbamoyl, 3-phenylpropyl No reported melting point or spectral data; inferred stability from structural analogs .
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-cyclopropylpropanamide 1040669-40-6 C₁₆H₂₄N₄O₂S 336.5 Cyclohexylcarbamoyl, cyclopropyl Smiles: O=C(CCc1csc(NC(=O)NC2CCCCC2)n1)NC1CC1; lacks physical property data .
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-fluorobenzyl)propanamide 1040668-91-4 C₂₀H₂₅FN₄O₂S 404.5 Cyclohexylcarbamoyl, 4-fluorobenzyl Smiles: O=C(CCc1csc(NC(=O)NC2CCCCC2)n1)NCc1ccc(F)cc1; no MSDS or safety data .
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) N/A C₁₆H₁₇N₅O₂S₂ 375 Amino-thiazole, oxadiazole, 3-methylphenyl Melting point: 134–136°C; IR peaks: 3320 cm⁻¹ (NH), 1675 cm⁻¹ (C=O) .

Key Observations

Substituent Effects on Molecular Weight: The 3-phenylpropyl variant (414.6 g/mol) has a higher molecular weight than cyclopropyl (336.5 g/mol) and fluorobenzyl (404.5 g/mol) analogs due to the bulkier arylalkyl chain . Amino-thiazole derivatives (e.g., compound 7c) exhibit lower molecular weights (375–389 g/mol) owing to smaller substituents like methylphenyl groups .

Functional Group Diversity: The cyclohexylcarbamoyl group in the target compound enhances lipophilicity compared to amino-thiazole derivatives (e.g., 7c–7f), which may influence bioavailability or receptor binding .

Physical Properties: Amino-thiazole analogs (7c–7f) have well-documented melting points (134–178°C), suggesting crystalline solid states, whereas data for cyclohexylcarbamoyl derivatives remain unreported .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide?

  • Methodology : Use palladium-catalyzed cross-coupling or copper(I)-mediated Ullmann-type reactions to assemble the thiazole core. For example, copper(I) bromide in DMSO with cesium carbonate as a base (35°C, 48 hours) can facilitate amine coupling, as demonstrated in analogous thiazole syntheses . Post-synthesis, employ gradient chromatography (e.g., ethyl acetate/hexane) for purification. Monitor reaction progress via TLC and optimize stoichiometry to mitigate side-product formation.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Combine 1H/13C NMR to verify proton and carbon environments (e.g., cyclohexyl CH2 groups at δ ~1.2–1.8 ppm, thiazole protons at δ ~7.5–8.5 ppm) . HRMS (ESI) should match the theoretical molecular weight (e.g., [M+H]+ ion). IR spectroscopy can confirm amide C=O stretches (~1650–1700 cm⁻¹) and thiourea N-H bends (~3300 cm⁻¹) . Elemental analysis (C, H, N) should align with calculated values within ±0.4% .

Q. What are the recommended protocols for assessing solubility and stability in biological assays?

  • Methodology : Perform shake-flask experiments in PBS (pH 7.4) and DMSO (for stock solutions). Use HPLC-UV to quantify solubility limits and stability over 24–72 hours at 4°C and 37°C. For stability, track degradation products via LC-MS under oxidative (H2O2) and hydrolytic (acid/base) conditions .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved target binding?

  • Methodology : Conduct molecular docking (AutoDock Vina, Schrödinger) using crystal structures of related targets (e.g., kinases or proteases from RCSB PDB). Focus on the thiazole-carbamoyl moiety’s interactions with catalytic residues . Validate predictions via MD simulations (GROMACS) to assess binding stability. Synthesize top-ranked analogs and compare IC50 values in enzyme inhibition assays .

Q. What strategies resolve contradictions in bioactivity data across cell lines?

  • Methodology : Standardize assay conditions (e.g., serum concentration, passage number) and include positive controls (e.g., doxorubicin for cytotoxicity). Use multi-parametric analysis (e.g., synergy scores for combination therapies) to differentiate context-dependent effects. Cross-validate findings with transcriptomic profiling (RNA-seq) to identify pathway-specific responses .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Methodology : Synthesize derivatives with modifications to the (i) cyclohexyl group (e.g., cyclopentyl or aromatic substitutes), (ii) thiazole substituents (e.g., halides or methyl groups), and (iii) phenylpropyl chain (e.g., alkylation or fluorination). Test analogs in parallel assays (e.g., cytotoxicity, target inhibition) and apply QSAR models (e.g., CoMFA) to correlate substituents with activity .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?

  • Methodology : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners in cell lysates. Validate hits via SPR (surface plasmon resonance) for binding kinetics. For in vivo models, employ CRISPR-Cas9 knockouts of suspected targets in zebrafish or murine systems .

Q. How can researchers address low reproducibility in synthetic yields?

  • Methodology : Perform design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). Use in situ FTIR or Raman spectroscopy to monitor intermediate formation. If yields remain inconsistent, switch to flow chemistry for precise control of reaction parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.